molecular formula C15H18ClN3O2 B2780876 3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide CAS No. 866051-15-2

3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide

Cat. No. B2780876
CAS RN: 866051-15-2
M. Wt: 307.78
InChI Key: PWHHIJBJLZQHAJ-UHFFFAOYSA-N
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Description

3-chloro-N’-hexanoyl-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C15H18ClN3O2 . It has a molecular weight of 307.78 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3-chloro-N’-hexanoyl-1H-indole-2-carbohydrazide is 1S/C15H18ClN3O2/c1-2-3-4-9-12(20)18-19-15(21)14-13(16)10-7-5-6-8-11(10)17-14/h5-8,17H,2-4,9H2,1H3,(H,18,20)(H,19,21) .


Physical And Chemical Properties Analysis

3-chloro-N’-hexanoyl-1H-indole-2-carbohydrazide is a solid substance . It has a molecular weight of 307.78 .

Scientific Research Applications

3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide has been used in a wide range of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of protein-protein interactions. In addition, this compound has been studied for its potential use in drug delivery systems and as a substrate for the synthesis of other compounds.

Advantages and Limitations for Lab Experiments

3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide has a number of advantages for use in lab experiments, including its low cost and ease of synthesis. In addition, this compound is stable and non-toxic, making it safe to use in a variety of experiments. However, this compound has some limitations, such as its relatively low solubility in water and its tendency to form complexes with other molecules.

Future Directions

There are a number of potential future directions for the use of 3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide in scientific research. These include the development of new drug delivery systems, the study of enzyme inhibition, the study of protein-protein interactions, and the development of new compounds for use in research. In addition, this compound could be studied for its potential use in the synthesis of other compounds and for its potential therapeutic applications.

Synthesis Methods

3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide is synthesized by reacting 1H-indole-2-carbohydrazide (I2C) with 3-chloro-N'-hexanoyl chloride (CHC) in the presence of a base. The reaction is typically performed in a solvent such as dichloromethane or acetonitrile, and yields a white solid product with a melting point of 132-134°C. The product can be further purified by recrystallization or column chromatography.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-2-3-4-9-12(20)18-19-15(21)14-13(16)10-7-5-6-8-11(10)17-14/h5-8,17H,2-4,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHHIJBJLZQHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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